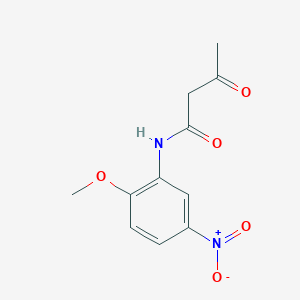
3-Benzoyl-1,3-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,3-benzoxazine-2,4-dione typically involves the reaction of 2-aminobenzoic acid derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under alkaline conditions to yield salicylamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Salicylamide derivatives.
Substitution: Benzoxazine derivatives with different functional groups.
Oxidation and Reduction: Various oxidized or reduced benzoxazine derivatives.
Applications De Recherche Scientifique
3-Benzoyl-1,3-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a prodrug for salicylamide, which has anti-inflammatory properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as a potential MEK inhibitor, it binds to the allosteric site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzoxazine-2,4-dione: A simpler analog without the benzoyl group.
N-Methyl-1,3-benzoxazine-2,4-dione: A derivative with a methyl group on the nitrogen atom.
N-Benzoyl-1,3-benzoxazine-2,4-dione: A closely related compound with a benzoyl group on the nitrogen atom.
Uniqueness
3-Benzoyl-1,3-benzoxazine-2,4-dione is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for further functionalization. This makes it more versatile in synthetic applications compared to its simpler analogs .
Propriétés
IUPAC Name |
3-benzoyl-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)20-15(16)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOOAZNFIOOSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)




![[(Z)-[amino-(4-iodophenyl)methylidene]amino] 4-ethoxybenzoate](/img/structure/B5764920.png)
![4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B5764927.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE](/img/structure/B5764947.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)


